4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol 4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC21412194
InChI: InChI=1S/C18H21N3O/c1-3-10-21-16-7-5-4-6-15(16)20-18(21)19-12-14-11-13(2)8-9-17(14)22/h4-9,11,22H,3,10,12H2,1-2H3,(H,19,20)
SMILES: CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)C)O
Molecular Formula: C18H21N3O
Molecular Weight: 295.4 g/mol

4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol

CAS No.:

Cat. No.: VC21412194

Molecular Formula: C18H21N3O

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol -

Specification

Molecular Formula C18H21N3O
Molecular Weight 295.4 g/mol
IUPAC Name 4-methyl-2-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol
Standard InChI InChI=1S/C18H21N3O/c1-3-10-21-16-7-5-4-6-15(16)20-18(21)19-12-14-11-13(2)8-9-17(14)22/h4-9,11,22H,3,10,12H2,1-2H3,(H,19,20)
Standard InChI Key MQWMBWVDNCWEFV-UHFFFAOYSA-N
SMILES CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)C)O
Canonical SMILES CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)C)O

Introduction

4-Methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is a synthetic organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds widely studied for their pharmacological properties, including antimicrobial, anticancer, and antifungal activities. The compound's structure integrates a benzimidazole moiety, an aminomethyl linker, and a phenolic group, which collectively contribute to its potential biological activity.

Table 1: Basic Chemical Information

PropertyValue
Molecular FormulaC17H19N3O
Molecular Weight281.36 g/mol
Functional GroupsPhenol, Amino, Benzimidazole
SolubilityLikely soluble in polar organic solvents (e.g., DMSO)
Structural HighlightsAromaticity, hydrogen bonding potential

Synthesis

The synthesis of 4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol typically involves:

  • Formation of Benzimidazole Core: Reacting o-phenylenediamine with carboxylic acids or derivatives under acidic conditions.

  • Alkylation: Introducing the propyl group at the nitrogen atom of the benzimidazole ring.

  • Coupling with Phenol: Using aminomethylation reactions to link the benzimidazole core with a methyl-substituted phenol.

These steps are often optimized for yield and purity using catalysts and controlled reaction conditions.

Antimicrobial Potential

Benzimidazole derivatives are known for their antimicrobial properties due to their ability to interfere with microbial DNA synthesis and enzyme activity. The phenolic group in this compound may enhance its antimicrobial action by disrupting microbial membranes.

Anticancer Activity

The compound's structural similarity to other bioactive benzimidazoles suggests potential anticancer properties. Benzimidazoles can inhibit enzymes like dihydrofolate reductase (DHFR), critical for DNA replication in cancer cells.

Analytical Characterization

To confirm its structure and purity, the compound is typically analyzed using:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR spectra provide detailed insights into hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic absorption bands.

  • Elemental Analysis:

    • Confirms the empirical formula by quantifying carbon, hydrogen, nitrogen, and oxygen content.

Drug Development

This compound could serve as a lead molecule for designing drugs targeting microbial infections or cancer due to its structural features conducive to biological activity.

Molecular Docking Studies

Computational studies can predict binding affinity with biological targets like enzymes or receptors, aiding in rational drug design.

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